1-Benzhydryl-4-(3-chlorophenyl)sulfonylpiperazine is a chemical compound that belongs to the piperazine family, characterized by a piperazine ring substituted with benzhydryl and chlorophenyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications.
The synthesis and evaluation of this compound have been documented in various scientific studies, highlighting its structural characteristics and biological properties. Notably, research has focused on the synthesis of similar compounds and their effects on cell proliferation, particularly in cancer cells .
1-Benzhydryl-4-(3-chlorophenyl)sulfonylpiperazine can be classified as:
The synthesis of 1-benzhydryl-4-(3-chlorophenyl)sulfonylpiperazine typically involves several key steps:
The molecular structure of 1-benzhydryl-4-(3-chlorophenyl)sulfonylpiperazine can be represented as follows:
The compound features a piperazine ring with two substituents:
Spectroscopic data such as NMR and Infrared Spectroscopy (IR) provide insights into the functional groups and confirm the structure .
1-Benzhydryl-4-(3-chlorophenyl)sulfonylpiperazine can undergo various chemical reactions typical for sulfonamides and piperazines. Key reactions include:
These reactions are critical for modifying the compound's properties to enhance biological activity or selectivity against specific targets .
The mechanism of action for 1-benzhydryl-4-(3-chlorophenyl)sulfonylpiperazine primarily involves its interaction with biological targets such as enzymes or receptors implicated in cancer cell proliferation.
Data from in vitro studies suggest that these mechanisms contribute to its antiproliferative effects against various cancer cell lines .
Relevant analyses such as thermal analysis and solubility tests are essential for understanding its behavior in biological systems .
1-Benzhydryl-4-(3-chlorophenyl)sulfonylpiperazine has several scientific applications:
1-Benzhydryl-4-(3-chlorophenyl)sulfonylpiperazine belongs to the N-substituted piperazine class, characterized by a benzhydryl (diphenylmethyl) group at one nitrogen and a 3-chlorophenylsulfonyl moiety at the other. Its systematic IUPAC name is 1-[(diphenyl)methyl]-4-[(3-chlorophenyl)sulfonyl]piperazine, with the molecular formula C~23~H~23~ClN~2~O~2~S and a molecular weight of 426.96 g/mol [3]. This scaffold combines three critical elements:
Crystallographic Data:X-ray diffraction studies of the closely related 4-chloro isomer reveal a distorted tetrahedral geometry around the sulfur atom, with bond angles deviating significantly from ideal tetrahedral values (O=S=O angle: 119.92°) due to steric and electronic factors . The piperazine ring exhibits puckering parameters of q~2~ = 0.0291 Å and q~3~ = 0.5969 Å, confirming its chair conformation. Intramolecular C–H···O hydrogen bonds stabilize the structure, with D···A distances of 2.89–2.97 Å [3].
Table 1: Key Crystallographic Parameters of 1-Benzhydryl-4-(4-chlorophenyl)sulfonylpiperazine (Isomeric Analog)
Parameter | Value | Method/Source |
---|---|---|
Crystal System | Monoclinic | X-ray diffraction |
Space Group | Not specified | |
Unit Cell Dimensions | a = 9.392 Å, b = 13.114 Å | Mo Kα radiation, 295 K |
c = 19.225 Å, β = 113.645° | ||
Dihedral Angles | 81.6° (piperazine-benzene) | Least-squares plane analysis |
65.9° (phenyl rings) | ||
Torsion Angles | 166.6° (S–N1–C2–C3) | Conformation analysis [3] |
Synthetic Accessibility: The compound is synthesized via nucleophilic substitution, where 1-benzhydrylpiperazine reacts with 3-chlorophenylsulfonyl chloride in dichloromethane with triethylamine as base. Purification by silica gel chromatography (hexane:ethyl acetate, 8:2) yields the product in ~90% purity, confirmed by NMR (δ~H~ = 3.32 ppm for piperazine –CH~2~) and HRMS (m/z = 427.9 [M+H]⁺) [5].
Structural Note: The 3-chloro substitution regioisomer likely exhibits altered electronic properties and target binding compared to the 4-chloro analog due to asymmetric steric effects and dipole orientation. This positional difference may enhance interactions with asymmetric enzyme pockets in biological targets [8].
Benzhydrylpiperazines emerged from antihistamine research in the mid-20th century. Early derivatives like cyclizine (1-diphenylmethylpiperazine) and chlorcyclizine (1-(4-chlorobenzhydryl)piperazine) were developed as antiemetics and antihistamines [2] [7] [9]. Their structural similarity to histamine and CNS accessibility facilitated repurposing for neurological applications.
Key Developmental Milestones:
Table 2: Evolution of Benzhydrylpiperazine Derivatives in Drug Discovery
Era | Representative Derivatives | Primary Therapeutic Focus | Key Structural Innovations |
---|---|---|---|
1950s–1970s | Cyclizine, Chlorcyclizine | Antiemetic/Antihistamine | Unsubstituted benzhydrylpiperazine |
1980s–1990s | Cetirizine, Hydroxyzine | Allergy, Anxiety | Carboxyalkyl side chains |
2000s–2010s | 1-(4-Chlorobenzhydryl)-4-benzoylpiperazines [5] | Anticancer agents | Aroyl/sulfonyl N-substitution |
2020s–Present | HDAC inhibitors [10], Dual COX-2/5-LOX inhibitors [4] | Oncology, Inflammation | Hybrid pharmacophores (e.g., hydroxamates) |
Oncological Breakthroughs: Hybridization with sulfonamides (~2008) produced molecules like 1-benzhydryl-4-(4-chlorophenylsulfonyl)piperazine, which demonstrated antiproliferative effects against breast (MCF-7, IC~50~ = 9.12 μM), liver (HEP3B, IC~50~ = 2.49 μM), and colon cancer lines (HCT-116) [5]. The sulfonyl group enhanced hydrogen bonding with biological targets like HDAC6 and COX-2, while the chlorophenyl group improved membrane permeability [8] [10].
Sulfonyl Group (–SO~2~–) as Hydrogen Bond Acceptor:The sulfonyl moiety acts as a conformational anchor and hydrogen bond acceptor. Its tetrahedral geometry positions oxygen atoms for interactions with:
In dual COX-2/5-LOX inhibitors, the sulfonyl group contributes to nanomolar COX-2 inhibition (IC~50~ = 0.25 μM for 4-Cl analog) by occupying the secondary pocket (Val523/Ser353) through water-mediated hydrogen bonds. This mimics the sulfonamide group in celecoxib [4].
3-Chlorophenyl as Hydrophobic Anchor:The 3-chloro orientation provides distinct advantages over para-substitution:
Table 3: Biological Activities of Benzhydrylpiperazine Derivatives with Sulfonyl/Chlorophenyl Groups
Biological Target | Compound Structure | Activity (IC~50~) | Key Interactions |
---|---|---|---|
HDAC6 [10] | 1-Benzhydryl-4-(aryl)sulfonylpiperazine-hydroxamate | 30–100 nM | Sulfonyl O···His574, Chlorophenyl···Phe144 |
COX-2 [4] | 1-Benzhydryl-4-(4-Cl-phenyl)sulfonylpiperazine | 0.25 μM | Sulfonyl O···Val523, Benzhydryl···Tyr385 |
5-LOX [4] | Hybrid oxadiazole derivatives | 7.87 μM | Chlorophenyl···Phe421, Chelates catalytic Fe |
Cancer Cell Lines [5] | 1-(4-Cl-benzhydryl)-4-benzoylpiperazines | 1.67–42.71 μM | Aroyl carbonyl···Lys residues |
Synergistic Effects in Multitarget Inhibition:The benzhydrylpiperazine–sulfonyl–chlorophenyl triad enables dual inhibition of inflammatory and oncological targets:
Design Insight: Molecular dynamics simulations confirm that 3-chloro substitution stabilizes inhibitor-HDAC6 complexes by reducing RMSD fluctuations to <2 Å over 200 ns simulations. The meta-chloro position minimizes steric clash with Tyr782 in COX-2 compared to ortho-substitution [4] [8].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5